molecular formula C18H15N3NaO3S+ B147742 Tropaeolin OO CAS No. 554-73-4

Tropaeolin OO

Cat. No. B147742
CAS RN: 554-73-4
M. Wt: 375.4 g/mol
InChI Key: MLVYOYVMOZFHIU-UHFFFAOYSA-M
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Description

Tropaeolin OO is a derivative of azo dyes used as a pH indicator . It is also known as Orange IV . The name Tropaeolin is derived from the botanical name Tropaeolum for nasturtiums .


Molecular Structure Analysis

Tropaeolin OO has the molecular formula C18H14N3NaO3S . Its molecular weight is 375.38 .


Chemical Reactions Analysis

Tropaeolin OO can form a metalorganic complex with Pd (II) ions, which can be determined using UV–Vis spectrophotometry . This complex formation allows for distinguishing Pd (II) ions from both platinum complexes, i.e., Pt (II), Pt (IV) .


Physical And Chemical Properties Analysis

Tropaeolin OO has a molecular weight of 375.38 . Its percent composition is C 57.59%, H 3.76%, N 11.19%, Na 6.12%, O 12.79%, S 8.54% .

Mechanism of Action

Target of Action

Tropaeolin OO, an azo dye, primarily targets Pd (II) ions . These ions are metals with similar properties to palladium and platinum, which are often found in waste solutions from various industries .

Mode of Action

Tropaeolin OO interacts with its target, Pd (II) ions, through the formation of a metalorganic complex . This complex formation is a result of the interaction between the Pd (II) ions and the azo-dye Tropaeolin OO . The process of this complex formation has been studied using UV-Vis spectrophotometry under different conditions .

Biochemical Pathways

The biochemical pathways affected by Tropaeolin OO are primarily related to the detection and determination of Pd (II) ions . The formation of the metalorganic complex between Pd and Tropaeolin OO allows for distinguishing Pd (II) ions from both platinum complexes, i.e., Pt (II), Pt (IV) .

Pharmacokinetics

Its molecular weight is known to be375.38 , which may influence its bioavailability.

Result of Action

The result of Tropaeolin OO’s action is the selective determination of Pd (II) ions . The formed metalorganic complex allows the determination of palladium even in the presence of other cations (Na, K, Mg, Zn, Co, Ni, Al) and changed concentrations of Pt (IV) ions . This method is characterized by high selectivity towards palladium ions .

Action Environment

The action of Tropaeolin OO can be influenced by various environmental factors. For instance, the process of metalorganic complex formation and Pd (II) ions determination were studied under different conditions: solvents (water and B-R buffer), pH (2.09–6.09), temperature (20–60 °C), anions and cations concentrations . Moreover, the proposed method can be applied to solutions containing both chloride and chlorate ions .

Safety and Hazards

Tropaeolin OO should be handled with care. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not ingest. If swallowed, seek immediate medical assistance .

Future Directions

Tropaeolin OO has been studied for its potential use as a chemical sensor for a trace amount of Pd (II) ions . This research could lead to the development of a selective method that enables Pd (II) determination in the presence of Pt (IV) ions .

properties

IUPAC Name

sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVYOYVMOZFHIU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17040-79-8 (Parent)
Record name Tropaeolin OO
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8060294
Record name Sodium 4-[(4-anilinophenyl)diazenyl]benzene-1-sulfonate
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Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange-yellow or yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name Tropaeolin OO
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Product Name

Tropaeolin OO

CAS RN

554-73-4
Record name Tropaeolin OO
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1)
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Record name Sodium 4-[(4-anilinophenyl)diazenyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-[[4-(anilino)phenyl]azo]benzenesulphonate
Source European Chemicals Agency (ECHA)
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Record name TROPAEOLIN OO
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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